4,5-Dibromo-N-methoxy-N-methylfuran-2-carboxamide
Overview
Description
4,5-Dibromo-N-methoxy-N-methylfuran-2-carboxamide is a chemical compound with the molecular formula C7H7Br2NO3 and a molecular weight of 312.94 g/mol . This compound is characterized by the presence of two bromine atoms attached to a furan ring, along with methoxy and methyl groups attached to the carboxamide functional group.
Preparation Methods
The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .
Chemical Reactions Analysis
4,5-Dibromo-N-methoxy-N-methylfuran-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4,5-Dibromo-N-methoxy-N-methylfuran-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,5-Dibromo-N-methoxy-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the bromine atoms and the furan ring play a crucial role in its biological activity .
Comparison with Similar Compounds
4,5-Dibromo-N-methoxy-N-methylfuran-2-carboxamide can be compared with other similar compounds, such as:
4,5-Dibromo-2-methoxy-N-methylaniline: This compound has a similar structure but lacks the carboxamide functional group.
4,5-Dibromo-N-methoxy-N-methylbenzamide: This compound has a benzene ring instead of a furan ring.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the furan ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4,5-dibromo-N-methoxy-N-methylfuran-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO3/c1-10(12-2)7(11)5-3-4(8)6(9)13-5/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVQYVKJJONFAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(O1)Br)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659738 | |
Record name | 4,5-Dibromo-N-methoxy-N-methylfuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502639-02-3 | |
Record name | 4,5-Dibromo-N-methoxy-N-methylfuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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